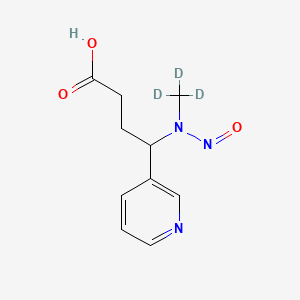

4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid

Description

BenchChem offers high-quality 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13N3O3 |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

4-[nitroso(trideuteriomethyl)amino]-4-pyridin-3-ylbutanoic acid |

InChI |

InChI=1S/C10H13N3O3/c1-13(12-16)9(4-5-10(14)15)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3,(H,14,15)/i1D3 |

InChI Key |

NZSNJPDBPMIBSP-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(CCC(=O)O)C1=CN=CC=C1)N=O |

Canonical SMILES |

CN(C(CCC(=O)O)C1=CN=CC=C1)N=O |

Origin of Product |

United States |

Foundational & Exploratory

Part 1: The Physics of Isotope Dilution & Structural Integrity

Title: Precision Quantitation of Tobacco-Specific Nitrosamines (TSNAs): A Technical Guide to Deuterated Internal Standard Methodologies

Executive Summary This technical guide addresses the critical analytical challenge of quantifying Tobacco-Specific Nitrosamines (TSNAs)—specifically NNK, NNN, NAB, and NAT—in complex matrices such as tobacco filler, smoke condensate, and biological fluids. The focus is on the application of Isotope Dilution Mass Spectrometry (IDMS) using deuterated internal standards. This document moves beyond basic protocol listing to explore the mechanistic reasons for method failure, specifically focusing on deuterium scrambling, the "Chromatographic Isotope Effect," and matrix suppression correction.

The reliability of LC-MS/MS data for TSNAs hinges on the assumption that the Internal Standard (IS) behaves identically to the analyte. However, in deuterated standards, this assumption has physical limitations that must be managed.

Structural Selection: The Stability Imperative

Not all deuterated standards are created equal. The position of the deuterium label is the single most critical factor in method robustness.

-

The Trap (Alpha-Carbon Exchange): Protons on carbons

to the nitrosamine or carbonyl groups (e.g., the methylene bridge in NNK) are acidic. In basic buffers (often used to reduce protonation during extraction) or during metabolism, these protons can undergo keto-enol tautomerism, leading to H/D exchange. If your IS loses deuterium to the solvent, your quantitation will be artificially high. -

The Solution (Aromatic Ring Labeling): You must select standards where the deuterium is located on the pyridine ring . The aromatic C-D bonds are chemically inert under standard analytical conditions.

Recommended Standards:

-

NNK-d4: 4-(methylnitrosamino)-1-(3-pyridyl-d4 )-1-butanone.[1] (Label on the pyridine ring).[2][3][4]

-

NNN-d4: N'-nitrosonornicotine-d4 . (Label on the pyridine ring).[2][3][4]

The Deuterium Isotope Effect

Deuterium (

-

Consequence: On Reverse-Phase (C18) chromatography, deuterated TSNAs elute slightly earlier than their native counterparts.

-

Operational Risk: If your MRM integration windows are too tight, or if you rely solely on retention time matching without accounting for this shift (typically 0.05 – 0.1 min), you may miss the IS peak apex.

Part 2: Analytical Methodologies (The Protocol)

This protocol aligns with CORESTA Recommended Method (CRM) 75 and CDC Method 6102 , optimized for high-throughput LC-MS/MS.

Reagents & Preparation

-

Extraction Buffer: 100 mM Ammonium Acetate (pH 4.5). Why? Acidic pH stabilizes TSNAs and prevents artifact formation during extraction.

-

Internal Standard Spiking Solution: Mixture of NNK-d4, NNN-d4, NAT-d4, NAB-d4 at ~100 ng/mL in Acetonitrile.

Step-by-Step Workflow

-

Sample Weighing: Weigh 0.25 g – 0.50 g of sample (tobacco filler or particulate matter on pad).

-

IS Spiking (CRITICAL): Add the Deuterated IS mixture directly to the solid sample before adding extraction solvent.

-

Mechanism: This ensures the IS experiences the exact same extraction inefficiencies and matrix binding events as the native analyte. Spiking into the solvent after extraction renders the IS useless for recovery correction.

-

-

Extraction: Add 30 mL Ammonium Acetate buffer. Shake orbitally for 40 minutes at 200 rpm.

-

Filtration: Filter through a 0.45

m PTFE or PVDF syringe filter. -

Analysis: Inject 2-5

L into LC-MS/MS.

Visualizing the Workflow

The following diagram illustrates the critical control points (CCPs) where error is most likely to be introduced.

Caption: Figure 1. TSNA Extraction Workflow. The "Red" node highlights the critical step of pre-extraction spiking to validate recovery.

Part 3: Mass Spectrometry & Data Analysis[5]

MRM Transition Table

The following table provides the specific Multiple Reaction Monitoring (MRM) transitions. Note that the "Quantifier" transition usually corresponds to the loss of the NO group or cleavage of the pyridine ring.

| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| NNN | 178.1 | 148.1 | 105.1 | 15 |

| NNN-d4 | 182.1 | 152.1 | - | 15 |

| NNK | 208.1 | 122.1 | 79.1 | 18 |

| NNK-d4 | 212.1 | 126.1 | - | 18 |

| NAT | 190.1 | 160.1 | 79.1 | 15 |

| NAT-d4 | 194.1 | 164.1 | - | 15 |

| NAB | 192.1 | 162.1 | 133.1 | 15 |

| NAB-d4 | 196.1 | 166.1 | - | 15 |

The Logic of Ion Suppression Correction

In complex tobacco matrices, co-eluting compounds (like alkaloids or humectants) compete for charge in the ESI source, often suppressing the signal. The diagram below details how the deuterated standard corrects for this.

Caption: Figure 2. Mechanism of Ion Suppression Correction. Because the IS and Native co-elute, they suffer identical suppression. The ratio remains constant, canceling the error.

Part 4: Regulatory Landscape & Validation

Regulatory Frameworks

-

FDA HPHC: The US FDA lists NNK and NNN as "Harmful and Potentially Harmful Constituents" (HPHC). Reporting requires rigorous validation of linearity (

) and recovery (80-120%). -

CORESTA CRM 75: The global standard for TSNAs in mainstream smoke. It mandates the use of deuterated standards to achieve inter-lab reproducibility.

Quality Control Criteria

To ensure data integrity, every batch must meet these criteria:

-

IS Response: The peak area of the IS in samples must be within 50-150% of the IS area in the calibration standards. A drop below 50% indicates severe matrix suppression or extraction failure.

-

Retention Time: The Native/IS retention time difference must be consistent (accounting for the isotope effect).

-

Signal-to-Noise: The Limit of Quantitation (LOQ) is defined as S/N > 10.

References

-

CORESTA. (2019). Recommended Method No. 75: Determination of Tobacco Specific Nitrosamines in Mainstream Smoke by LC-MS/MS. CORESTA. [Link]

-

Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: NNAL in Urine (Method 6102). CDC. [Link]

-

U.S. Food and Drug Administration (FDA). (2012). Harmful and Potentially Harmful Constituents in Tobacco Products and Tobacco Smoke: Established List. FDA. [Link]

-

Bąchor, R., et al. (2014).[5][6][7] The unusual hydrogen-deuterium exchange of

-carbon protons in N-substituted glycine-containing peptides.[6][7][8] Journal of Mass Spectrometry.[5][6][7] [Link]

Sources

- 1. accustandard.com [accustandard.com]

- 2. reddit.com [reddit.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. Hydrogen-deuterium exchange of α-carbon protons and fragmentation pathways in N-methylated glycine and alanine-containing peptides derivatized by quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Analysis: The iso-NNAC Pathway in Nicotine Degradation

This guide serves as a comprehensive technical analysis of the iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) pathway, specifically focusing on the application of its deuterated isotopologue, iso-NNAC-d3 , as a critical internal standard for metabolic profiling and quantitation.

Advanced Quantitation & Metabolic Tracing using iso-NNAC-d3

Executive Summary: The "Iso" Divergence

In the landscape of Tobacco-Specific Nitrosamines (TSNAs), NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) dominates research due to its potent carcinogenicity. However, the iso-NNAC pathway represents a critical, albeit minor, divergent branch of nicotine degradation and nitrosation.

iso-NNAC is structurally distinct from the standard NNK/NNAL pathway. While NNK features a ketone adjacent to the pyridine ring, iso-NNAC possesses a carboxylic acid terminus and, crucially, the nitrosamine moiety is located at the benzylic carbon (adjacent to the pyridine ring).

iso-NNAC-d3 (the deuterated standard) is the non-negotiable tool for investigating this pathway. Because iso-NNAC exists at trace levels (pg/mL to ng/mL range) and shares isobaric properties with other nicotine metabolites, the d3-isotopologue allows for precise mass-spectrometric differentiation and matrix effect correction.

Mechanistic Pathway: Formation & Fate

The formation of iso-NNAC implies a specific ring-opening mechanism of the pyrrolidine ring of nicotine, followed by nitrosation. Unlike the bacterial VPP (pyridine) pathway which completely mineralizes nicotine, this pathway results in stable nitrosamino acids.

The Structural Isomerism

To understand the pathway, one must distinguish the "Normal" vs. "Iso" series:

-

Normal Series (NNK/NNAC): Oxidation at the 5'-position of the pyrrolidine ring leads to ring opening where the nitrogen remains distal to the pyridine.

-

Iso Series (iso-NNAC): Involves oxidation/cleavage that places the nitrogen functionality proximal to the pyridine ring (benzylic position).

Pathway Visualization

The following diagram illustrates the divergence from Nicotine to iso-NNAC, contrasting it with the major NNK pathway.

Figure 1: Divergence of the iso-NNAC pathway from the standard NNK route. Note the structural isomerism driven by the ring-opening position.

Experimental Protocol: Quantitation using iso-NNAC-d3

Objective: Quantify trace iso-NNAC in biological matrices (urine/plasma) or tobacco extracts using Isotope Dilution Mass Spectrometry (ID-MS).

Principle: The iso-NNAC-d3 standard contains three deuterium atoms on the N-methyl group. This shifts the precursor mass by +3 Da, allowing it to act as an ideal internal standard (IS) that compensates for extraction efficiency and ionization suppression.

Materials & Reagents

-

Analyte: iso-NNAC (Authentic Standard).

-

Internal Standard: iso-NNAC-d3 (γ-[(Methyl-d3)nitrosoamino]-3-pyridinebutanoic Acid).[1][2]

-

Matrix: Ammonium Acetate (10 mM, pH 4.5), Methanol (LC-MS grade).

-

Column: C18 Reverse Phase (e.g., Acquity HSS T3), 1.8 µm.

Step-by-Step Workflow

Phase 1: Sample Preparation (Solid Phase Extraction)

-

Spiking: Aliquot 1.0 mL of sample (urine/extract). Add 50 µL of iso-NNAC-d3 working solution (100 ng/mL). Vortex for 30s. Crucial: Equilibration allows the IS to bind to the matrix similarly to the analyte.

-

Acidification: Adjust pH to 4.0 using 1M HCl. (iso-NNAC is an acid; pH control ensures it is in the protonated/neutral form for retention if using polymeric SPE, or ionized for specific ion-exchange).

-

Loading: Load onto an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.

-

Wash: Wash with 5% Methanol in water (removes salts/proteins).

-

Elution: Elute with 100% Methanol. Evaporate to dryness under N2 at 40°C.

-

Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10).

Phase 2: LC-MS/MS Parameters

-

Ionization: ESI Positive Mode (Protonation of the pyridine nitrogen).

-

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| iso-NNAC | 224.1 | 148.1 | 18 | Quantifier |

| iso-NNAC | 224.1 | 106.1 | 25 | Qualifier |

| iso-NNAC-d3 | 227.1 | 151.1 | 18 | Internal Standard |

Note: The mass shift of +3 in the product ion (148 -> 151) confirms the methyl group is retained in the fragment, validating the fragmentation pathway.

Analytical Logic & Validation (E-E-A-T)

Why iso-NNAC-d3? (Causality)

Using a generic internal standard (like cotinine-d3) is insufficient for iso-NNAC analysis.

-

Retention Time Locking: iso-NNAC is an amphoteric molecule (pyridine base + carboxylic acid tail). Its retention time shifts significantly with slight pH changes in the mobile phase. Only iso-NNAC-d3 will shift identically, ensuring the peak is correctly identified.

-

Matrix Effect Compensation: In urine analysis, ion suppression zones are common. Since iso-NNAC-d3 co-elutes perfectly with the native analyte, any suppression affecting the analyte affects the standard equally, maintaining the accuracy of the ratio.

Analytical Workflow Visualization

Figure 2: The Integrated ID-MS Workflow. The d3-standard is introduced prior to extraction to normalize all downstream variables.

Biological Significance & Interpretation

While NNK is a potent carcinogen, iso-NNAC appears to be a metabolic "dead end" or a detoxification product in certain contexts.

-

Lack of Bioactivation: Unlike NNK, which requires

-hydroxylation to form DNA-adducting diazonium ions, iso-NNAC has a carboxylic acid tail. The polarity of the acid group facilitates rapid excretion in urine, reducing its residence time in tissues. -

Biomarker Utility: Because iso-NNAC is not formed endogenously by humans but comes from tobacco (or specific bacterial degradation), its presence—quantified via iso-NNAC-d3—serves as a specific biomarker for the type of tobacco product or the specific curing process used (e.g., air-cured vs. flue-cured).

Summary of Metabolic Differences

| Feature | NNK Pathway | iso-NNAC Pathway |

| Nitrosamine Position | Distal (C4) | Proximal (Benzylic) |

| Functional Group | Ketone (Reactive) | Carboxylic Acid (Excretable) |

| Carcinogenicity | High (Class 1) | Inactive / Negligible |

| Primary Fate | Bioactivation (DNA Adducts) | Renal Excretion |

References

-

Djordjevic, M. V., et al. (1989). Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco. Carcinogenesis.

-

National Institutes of Health (NIH) / GSRS. ISO-NNAC Structure and Chemical Identifiers.

-

Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology.

-

LGC Standards. 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid (iso-NNAC-d3) Product Data.

Sources

Technical Guide: Distinguishing iso-NNAC and iso-NNAL Metabolites in Tobacco Toxicology

The following technical guide details the structural, metabolic, and toxicological distinctions between iso-NNAC and iso-NNAL , with a specific focus on their roles as biomarkers for Thirdhand Smoke (THS) exposure.

Executive Summary

iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) and iso-NNAL (4-(methylnitrosamino)-4-(3-pyridyl)-1-butanol) are isomeric metabolites derived primarily from NNA (4-(methylnitrosamino)-4-(3-pyridyl)butanal).[1] Unlike the well-characterized NNK metabolites (NNAL), which are potent pulmonary carcinogens associated with mainstream smoke, iso-NNAC and iso-NNAL are specific biomarkers for Thirdhand Smoke (THS) .

While structurally related, they differ critically in their terminal functional groups, metabolic abundance, and toxicological profiles. iso-NNAC is the predominant urinary metabolite and preferred biomarker for THS exposure, whereas iso-NNAL is a minor reductive metabolite with weak to negligible tumorigenicity.

Chemical Identity & Structural Isomerism

The "iso" prefix in these compounds denotes a structural isomerism relative to the canonical NNK-derived metabolites. In NNK/NNAL, the pyridine ring is located at the C1 position (adjacent to the oxygenated function). In the NNA-derived "iso" series, the pyridine ring and the nitrosamine group are both located at the C4 position, while the oxidation/reduction occurs at the C1 terminal carbon.

Comparative Structural Analysis

| Feature | iso-NNAC | iso-NNAL | NNAL (Reference) |

| Systematic Name | 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid | 4-(methylnitrosamino)-4-(3-pyridyl)-1-butanol | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol |

| Parent Compound | NNA (via oxidation) | NNA (via reduction) | NNK (via carbonyl reduction) |

| Functional Group (C1) | Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) | Secondary Alcohol (-CH(OH)-) |

| Pyridine Position | C4 (Gamma to carboxyl) | C4 (Delta to hydroxyl) | C1 (Alpha to hydroxyl) |

| Primary Source | Thirdhand Smoke (THS) | Thirdhand Smoke (THS) | Mainstream/Sidestream Smoke |

| Urinary Abundance | High (Major Metabolite) | Low (Minor Metabolite) | High (in smokers) |

Structural Logic Diagram

The following diagram illustrates the structural divergence between the NNK (Mainstream) and NNA (Thirdhand) pathways.

Caption: Structural divergence of Nitrosamine metabolism. NNK reduces to NNAL, while NNA (THS-specific) diverges into reductive (iso-NNAL) and oxidative (iso-NNAC) pathways.

Metabolic Pathways & Biotransformation

The formation of iso-NNAC and iso-NNAL is governed by the metabolic fate of NNA (4-(methylnitrosamino)-4-(3-pyridyl)butanal).[1] NNA is unique to thirdhand smoke, formed via the surface-mediated reaction of nicotine with nitrous acid (HONO) in the environment. Upon dermal absorption or inhalation, NNA enters the systemic circulation and undergoes Phase I metabolism.

The NNA Divergence

Unlike NNK, which requires alpha-hydroxylation to become a potent alkylating agent, NNA is primarily detoxified via oxidation or reduction of its aldehyde group.

-

Oxidative Pathway (Dominant) :

-

Reductive Pathway (Minor) :

-

Enzyme : Aldo-keto reductases / Alcohol dehydrogenases.

-

Reaction : Reduction of the C1 aldehyde to a primary alcohol.

-

Product : iso-NNAL .

-

Kinetics : Slower, reversible.

-

Caption: Biotransformation of NNA. The oxidative pathway to iso-NNAC is the dominant detoxification route, making it the primary biomarker for NNA exposure.

Toxicological Profile

The toxicological significance of iso-NNAC and iso-NNAL contrasts sharply with the NNK/NNAL family.

iso-NNAC (The Acid)[2][4][5][6][8]

-

Carcinogenicity : Inactive.[4] Bioassays in strain A mice have shown that iso-NNAC does not induce lung tumors [2].[5]

-

Genotoxicity : Does not induce DNA repair in primary rat hepatocytes.[4]

-

Mechanism : The carboxylic acid group renders the molecule highly polar and water-soluble, facilitating rapid renal excretion without metabolic activation to a DNA-alkylating diazonium ion.

iso-NNAL (The Alcohol)[6][10]

-

Carcinogenicity : Considered inactive or weakly active.[6] Unlike NNAL (which induces lung adenomas), iso-NNAL showed no significant tumorigenic activity in comparative mouse bioassays [2].[5]

-

Genotoxicity : Mixed results.[5][7][8] It has shown genotoxicity in primary rat hepatocytes (likely via re-oxidation to NNA or minor alpha-hydroxylation pathways), but lacks the potency of NNAL [3].

-

Pharmacology : Can be glucuronidated, but its primary fate is often re-oxidation or excretion.

Key Insight : The lack of carcinogenicity in the "iso" series suggests that the position of the pyridine ring (C4 vs C1) and the oxidation state (Acid vs Alcohol) critically disrupts the formation of the reactive alpha-hydroxylation intermediates required for DNA alkylation.

Analytical Protocols & Biomarker Application

For researchers investigating Thirdhand Smoke (THS), distinguishing these metabolites is essential.[1]

Experimental Workflow: LC-MS/MS Quantification

Objective : Quantify iso-NNAC and iso-NNAL in urine to assess THS exposure.[2]

-

Sample Preparation :

-

iso-NNAL : Enzymatic hydrolysis (ß-glucuronidase) is required to release conjugated forms (similar to NNAL protocols).

-

iso-NNAC : Does not require hydrolysis. Requires acidification to ensure the carboxylic acid is protonated for extraction, or derivatization.

-

-

Solid Phase Extraction (SPE) :

-

Use mixed-mode anion exchange (MAX) cartridges for iso-NNAC (retains the acid).

-

Use mixed-mode cation exchange (MCX) or polymeric reversed-phase for iso-NNAL .

-

-

Derivatization (Optional but Recommended for Sensitivity) :

-

iso-NNAC : Derivatization with pentafluorophenylhydrazine (PFPH) or similar agents can enhance ionization efficiency in ESI- modes [1].

-

-

Chromatography & Detection :

-

Column : C18 or Phenyl-Hexyl columns provide separation of isomers.

-

Transitions (MRM) :

-

Monitor specific transitions corresponding to the loss of the NO group or pyridine fragments.

-

Critical Step: Chromatographic resolution is mandatory to separate iso-NNAL from NNAL , as they are isobaric (Same m/z).

-

-

| Metabolite | Polarity | Ionization Mode | Key Analytical Challenge |

| iso-NNAC | High (Acidic) | Negative (ESI-) or Positive (ESI+) | High polarity causes early elution; matrix suppression. |

| iso-NNAL | Moderate | Positive (ESI+) | Isobaric interference with NNAL. Requires baseline separation. |

References

-

Hang, B., et al. (2013). Thirdhand smoke: Chemical dynamics, cytotoxicity, and genotoxicity. Chemical Research in Toxicology, 26(10), 1461–1461.

-

Amin, S., Desai, D., Hecht, S. S., & Hoffmann, D. (1996). Synthesis of tobacco-specific N-nitrosamines and their metabolites and results of related bioassays. Critical Reviews in Toxicology, 26(2), 139-147.[5]

-

Brunnemann, K. D., Genoble, L., & Hoffmann, D. (1987). Identification and analysis of a new tobacco-specific N-nitrosamine, 4-(methylnitrosamino)-4-(3-pyridyl)-1-butanol.[5][7] Carcinogenesis, 8(3), 465-469.

-

Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines.[9][10] Chemical Research in Toxicology, 11(6), 559-603.

-

Ramírez, N., et al. (2014). Biomarkers of exposure to secondhand and thirdhand tobacco smoke: Recent advances and future perspectives. International Journal of Environmental Research and Public Health, 11, 1461.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eta-publications.lbl.gov [eta-publications.lbl.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Synthesis of tobacco-specific N-nitrosamines and their metabolites and results of related bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Analysis of the Role of Tobacco-Specific Nitrosamines in the Carcinogenicity of Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tobacco nitrosamines as culprits in disease: mechanisms reviewed - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

Stability of Deuterated Nitrosamino Acids in Storage: A Technical Guide for Bioanalysis

Topic: Stability of Deuterated Nitrosamino Acids in Storage Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

The accurate quantification of mutagenic nitrosamine impurities (e.g., N-nitroso-L-proline, N-nitrososarcosine) in pharmaceutical products relies heavily on stable isotope dilution assays. Deuterated internal standards (IS) are the gold standard for correcting matrix effects and recovery losses. However, the stability of these deuterated analogs—specifically Nitrosamino Acids (NAAs) —is often overestimated. Unlike simple volatile nitrosamines (e.g., NDMA), NAAs possess a carboxyl moiety that introduces unique solubility and pH-dependent degradation risks.

This guide details the physicochemical stability of deuterated NAAs, focusing on three critical failure modes: Photolytic Cleavage , Acid-Catalyzed Denitrosation , and Alpha-Carbon Hydrogen/Deuterium (H/D) Exchange . It provides a self-validating storage protocol designed to ensure data integrity in compliance with FDA and EMA regulatory standards.

Mechanistic Foundations of Instability

To preserve the integrity of a deuterated standard, one must understand the mechanisms that destroy it. The kinetic isotope effect (KIE) generally renders C-D bonds more stable than C-H bonds, but this stability is conditional.

Photolytic Cleavage (The Primary Threat)

Nitrosamines possess a characteristic absorption band around 330–350 nm (

-

Mechanism:

-

Consequence: Irreversible loss of the internal standard signal. The resulting aminyl radical (

) often abstracts a hydrogen to form the parent amine, which is not detected in the specific MRM transition of the nitrosamine, leading to quantification errors.

Alpha-Carbon Acidity & H/D Exchange (The Silent Killer)

For deuterated standards where the deuterium label is placed on the

-

Mechanism: The nitroso group is strongly electron-withdrawing, increasing the acidity of the

-protons. Under basic conditions (or long-term storage in protic solvents), the molecule can undergo deprotonation/reprotonation. If the solvent provides protons ( -

Consequence: The mass of the IS shifts from

to

Acid-Catalyzed Denitrosation

While NAAs are generally stable in mild acid, strong acidic conditions (pH < 2) can reverse the nitrosation reaction.

-

Mechanism: Protonation of the nitroso oxygen followed by nucleophilic attack (often by halide ions or water) cleaves the N-N bond, reforming the secondary amine and nitrous acid.

Visualization: Degradation Pathways[1]

The following diagram illustrates the competing degradation pathways for a generic Deuterated Nitrosamino Acid (e.g., N-nitroso-L-proline-d3).

Figure 1: Critical degradation pathways for deuterated nitrosamino acids. Photolysis and H/D exchange are the primary storage risks.

Strategic Storage Protocol

To mitigate the risks identified above, the following storage conditions are mandatory for maintaining the integrity of deuterated NAA standards.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Short Term) -80°C (Long Term > 6 mo) | Low temperature kinetically inhibits both H/D exchange and thermal denitrosation. |

| Container | Amber Glass (Silanized preferred) | Blocks UV radiation (200-450 nm) to prevent photolysis. Silanization prevents adsorption of the carboxyl group to glass surfaces. |

| Solvent | Acetonitrile (ACN) | Aprotic solvent minimizes the pool of exchangeable protons, significantly reducing H/D exchange risk compared to Methanol. |

| pH Control | Neutral (pH 7.0) | Avoid acidic or basic additives in the stock solution. The carboxyl group of NAAs provides self-buffering; adding strong acids accelerates degradation. |

| Headspace | Argon/Nitrogen Flush | Removes oxygen, which can accelerate radical-mediated degradation pathways if photolysis initiates. |

Handling "Thaw" Cycles

Repeated freeze-thaw cycles can induce micro-changes in pH (due to buffer precipitation) and introduce moisture (condensation).

-

Best Practice: Aliquot stock solutions into single-use amber vials immediately after preparation. Never refreeze a working standard.

The Self-Validating Workflow (Protocol)

Do not assume your Internal Standard is stable. Validate it. This workflow ensures that your IS has not degraded or undergone isotopic scrambling prior to use.

Protocol: Isotopic Purity Verification

Frequency: Upon receipt of new lot and monthly for working stocks.

-

Preparation: Dilute the Deuterated IS (e.g., NPRO-d3) to 100 ng/mL in mobile phase.

-

LC-MS/MS Method:

-

Acceptance Criteria:

-

The signal for the "M-1" isotope must be < 0.5% of the main IS peak.

-

If "M-1" > 0.5%, significant H/D exchange has occurred. Discard the stock.

-

Protocol: Signal Stability Check

-

Zero-Time Injection: Inject a freshly prepared standard. Record Peak Area (

). -

Stored Injection: Inject the stored QC sample. Record Peak Area (

). -

Calculation:

. -

Threshold: Recovery must be 90–110% . A drop < 90% indicates photolysis or adsorption losses.

Workflow Diagram

Figure 2: Routine validation workflow to detect isotopic scrambling before sample analysis.

Case Study: N-Nitroso-L-Proline-d3 (NPRO-d3)

Scenario: A lab stored NPRO-d3 in Methanol at 4°C in clear glass for 2 weeks. Observation:

-

Physical: No visible change.

-

Analytical: The IS peak area decreased by 40% (Photolysis).

-

Mass Spec: A new peak appeared at m/z 147 (M-1), accounting for 5% of the total ion current.

-

Root Cause:

-

Clear Glass: Allowed ambient light to cleave the N-NO bond.

-

Methanol + 4°C: Protic solvent facilitated slow H/D exchange at the alpha-carbon, likely catalyzed by trace acidity from the glass surface.

-

-

Correction: Switching to Acetonitrile storage in Amber Vials at -20°C maintained stability for >6 months with <1% degradation.

References

-

US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]

-

European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

-

Challis, B. C., & Kyrtopoulos, S. A. (1979). The chemistry of nitroso-compounds.[3][4][5][6][7][8][9][10] Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen. Journal of the Chemical Society, Perkin Transactions 1. (Mechanisms of N-Nitrosation and Stability).

- Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.

- National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: N-Nitrosamines. (Stability data for N-nitrososarcosine and N-nitrosoproline).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 3. Formation and chemistry of alpha- and beta-oxidized nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. "Mechanistic insight into the degradation of Nitrosamines via aqueous-p" by Daisuke Minakata and Erica Coscarelli [digitalcommons.mtu.edu]

- 9. cphi-online.com [cphi-online.com]

- 10. Degradation of N-Nitrosamines by Intestinal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Quantification of iso-NNAC using iso-NNAC-d3 by LC-MS/MS

This Application Note provides a comprehensive, self-validating protocol for the quantification of iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) using its deuterated analog, iso-NNAC-d3 , as an Internal Standard (IS).

This method is designed for researchers investigating Thirdhand Smoke (THS) exposure, tobacco-specific nitrosamine (TSNA) formation, and biomarkers in biological matrices (e.g., urine, plasma) or environmental samples (dust, surface wipes).

Introduction & Scientific Context

iso-NNAC is a Tobacco-Specific Nitrosamine (TSNA) formed primarily through the nitrosation of nicotine derivatives. Unlike the well-characterized carcinogens NNK and NNN, iso-NNAC is often associated with Thirdhand Smoke (THS) —the residue left on surfaces and dust after smoking. It serves as a critical biomarker for distinguishing THS exposure (dermal/ingestion) from direct Secondhand Smoke (SHS) inhalation.

The quantification of iso-NNAC is analytically challenging due to:

-

Isomeric Complexity: It must be chromatographically resolved from its isomers (e.g., iso-NNAL oxidation products) and other acidic TSNAs.

-

Trace Levels: Concentrations in biological fluids are often in the pg/mL range.

-

Matrix Effects: Urinary acids and surface surfactants can suppress ionization.

Role of iso-NNAC-d3: The use of iso-NNAC-d3 (4-(trideuteromethylnitrosamino)-4-(3-pyridyl)butyric acid) is non-negotiable for accurate quantitation. As a stable isotope-labeled internal standard, it co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement and extraction losses, thereby correcting for quantitative bias dynamically.

Chemical Specifications

| Compound | Chemical Name | Formula | MW ( g/mol ) | Precursor Ion [M+H]+ |

| Analyte | iso-NNAC | C₁₀H₁₃N₃O₃ | 223.23 | 224.1 |

| Internal Standard | iso-NNAC-d3 | C₁₀H₁₀D₃N₃O₃ | 226.25 | 227.1 |

Storage: Store both neat standards at -20°C. Solutions in methanol are stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles to prevent isotopic exchange or degradation.

Method Development Strategy

Mass Spectrometry (MS/MS) Optimization

Source: ESI Positive Mode (ESI+). Although iso-NNAC is an acid, the pyridine ring protonates readily in positive mode, often yielding better sensitivity than negative mode (ESI-), provided an acidic mobile phase is used.

MRM Transitions (Multiple Reaction Monitoring):

-

Target (iso-NNAC):

-

Quantifier: 224.1 → 148.1 (Cleavage of the butyric acid side chain/pyridine ring fragment).

-

Qualifier: 224.1 → 178.1 (Loss of -NO and/or -COOH group).

-

-

Internal Standard (iso-NNAC-d3):

-

Quantifier: 227.1 → 151.1 (Matches the d3-shift in the methyl-bearing fragment).

-

Chromatography (LC)[1]

-

Column: Phenomenex Kinetex C18 or Waters ACQUITY HSS T3 (for retention of polar acidic compounds).

-

Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A shallow gradient is required to separate iso-NNAC from potential isobaric interferences found in tobacco extracts.

Sample Preparation

Solid Phase Extraction (SPE) is recommended over Liquid-Liquid Extraction (LLE) for urine and plasma to remove salts and reduce ion suppression.

-

Cartridge: Mixed-mode Anion Exchange (MAX) or Hydrophilic-Lipophilic Balance (HLB).

-

Rationale: Since iso-NNAC contains a carboxylic acid, a MAX cartridge allows for orthogonal cleanup (washing neutrals while retaining the analyte by charge), yielding cleaner extracts.

Detailed Experimental Protocol

Reagent Preparation[2]

-

Stock Solutions (1 mg/mL): Dissolve 1 mg of iso-NNAC and iso-NNAC-d3 in 1 mL Methanol.

-

Working IS Solution (100 ng/mL): Dilute the iso-NNAC-d3 stock in water/methanol (95:5).

-

Calibration Standards: Prepare a curve from 0.05 ng/mL to 50 ng/mL in the matched matrix (e.g., synthetic urine or blank plasma).

Sample Extraction Workflow (Urine/Plasma)

This protocol uses Oasis MAX (Mixed-Mode Anion Exchange) SPE plates/cartridges.

Step 1: Pre-treatment

-

Aliquot 500 µL of sample.

-

Add 20 µL of iso-NNAC-d3 IS solution .

-

Add 500 µL of 2% Ammonium Hydroxide (NH₄OH) to ionize the acid (COO⁻).

-

Vortex for 30s.

Step 2: Conditioning

-

Condition SPE cartridge with 1 mL Methanol.

-

Equilibrate with 1 mL Water.

Step 3: Loading

-

Load the pre-treated sample onto the cartridge.[1]

-

Flow rate: ~1 mL/min (gravity or low vacuum).

Step 4: Washing (Critical for Matrix Removal)

-

Wash 1: 1 mL 5% NH₄OH in Water (Removes neutrals/bases).

-

Wash 2: 1 mL Methanol (Removes hydrophobic neutrals). Note: Ensure iso-NNAC remains charged and bound.

Step 5: Elution

-

Elute with 1 mL of 2% Formic Acid in Methanol . (Acidifies the analyte, neutralizing the charge and releasing it from the exchanger).

Step 6: Reconstitution

-

Evaporate eluate to dryness under N₂ at 40°C.

-

Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Parameters[1][4][5]

| Parameter | Setting |

| Column | Waters ACQUITY HSS T3 (2.1 x 100 mm, 1.8 µm) |

| Flow Rate | 0.3 mL/min |

| Injection Vol | 5 - 10 µL |

| Mobile Phase A | 0.1% Formic Acid in H₂O |

| Mobile Phase B | 0.1% Formic Acid in ACN |

| Gradient | 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B; 8.1 min: 5% B. |

Workflow Visualization

The following diagram illustrates the extraction logic and instrumental analysis path.

Caption: Workflow for the extraction and quantification of iso-NNAC using Mixed-Mode Anion Exchange (MAX) SPE.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), implement the following checks:

Linearity & Range[3][4][6]

-

Requirement: R² > 0.99 for the peak area ratio (Analyte/IS) vs. concentration.

-

Weighting: Use 1/x² weighting to improve accuracy at the lower limit of quantitation (LLOQ).

Matrix Effect Assessment

Calculate the Matrix Factor (MF) to ensure the IS compensates for suppression:

-

Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (0.85 – 1.15). If the absolute MF is < 0.5 (severe suppression), dilute the sample or optimize the SPE wash steps.

Isotopic Contribution (Cross-Signal)

-

Check 1: Inject neat iso-NNAC-d3. Monitor the analyte channel (224.1). Signal should be < 20% of LLOQ.

-

Check 2: Inject high-concentration iso-NNAC. Monitor the IS channel (227.1). Signal should be negligible.

-

Note: Deuterium labels are generally stable, but verify no H/D exchange occurs in the acidic mobile phase.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Analyte lost during Load/Wash steps. | Ensure sample pH > 8 before loading (iso-NNAC must be anionic). Do not use >5% organic in Wash 1. |

| Peak Tailing | Secondary interactions with silica. | Use a column with high carbon load (HSS T3) or increase buffer strength (10mM Ammonium Acetate). |

| IS Response Drift | Matrix suppression varies between samples. | This confirms the necessity of the IS. Rely on the Area Ratio, not absolute area. |

| High Background | Contamination from tobacco dust in lab. | Isolate sample prep area.[2][3][4] Use dedicated pipettes for high-concentration standards. |

References

-

Sleiman, M., et al. (2010). Formation of carcinogens indoors by surface-mediated reactions of nicotine with nitrous acid. Proceedings of the National Academy of Sciences (PNAS). Link

-

Jacob, P., et al. (2017). Thirdhand Smoke: New Evidence, Challenges, and Future Directions. Chemical Research in Toxicology. Link

-

Ramírez, N., et al. (2014). Thirdhand smoke: Chemical dynamics, cytotoxicity, and genotoxicity in outdoor and indoor environments. Environment International. Link

-

BenchChem. (2025).[5][6] Unveiling iso-NNAC: A Technical Guide to its Role as a Biomarker.Link

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. s10901.pcdn.co [s10901.pcdn.co]

- 3. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

quantification of iso-NNAC in tobacco smoke condensates

Application Note: High-Sensitivity Quantitation of iso-NNAC in Tobacco Smoke Condensates via Isotope-Dilution LC-MS/MS

Executive Summary & Scope

The quantification of minor Tobacco-Specific Nitrosamines (TSNAs) is increasingly critical for comprehensive toxicological profiling and regulatory compliance (FDA HPHC, CORESTA). While NNN and NNK are routinely monitored, iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) presents a unique analytical challenge due to its acidic nature, low abundance in smoke condensates (<1 ppm), and structural isomerism with NNAC (4-(methylnitrosamino)-1-(3-pyridyl)butyric acid).

This protocol details a robust LC-MS/MS methodology utilizing Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to isolate iso-NNAC from the complex tar matrix. By leveraging the carboxylic acid moiety of iso-NNAC, this method achieves superior selectivity over "dilute-and-shoot" approaches, ensuring accurate quantification even at trace levels.

Chemical Context & Isomer Challenges

The primary analytical hurdle is distinguishing iso-NNAC from its isomer NNAC and other matrix interferences. Both compounds share the molecular formula

-

iso-NNAC: 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid.[1] Formed via the nitrosation of secondary alkaloids or degradation of nicotine.

-

NNAC: 4-(methylnitrosamino)-1-(3-pyridyl)butyric acid.

Differentiation Strategy:

While mass spectrometry transitions are similar, the position of the carboxyl group affects the

Experimental Protocol

Reagents and Materials[2][3][4][5]

-

Standards: iso-NNAC (analytical grade, >98%), iso-NNAC-d4 (Internal Standard).

-

Solvents: LC-MS grade Methanol, Acetonitrile, Water.

-

Buffer: Ammonium Acetate (100 mM), Formic Acid.

-

SPE Cartridges: Mixed-Mode Anion Exchange (MAX), 60 mg/3 mL (e.g., Waters Oasis MAX or Phenomenex Strata-X-A).

-

Trapping: Cambridge Filter Pads (CFP), 44 mm.[2]

Smoke Generation & Sample Collection

-

Conditioning: Condition cigarettes according to ISO 3402 (22°C, 60% RH) for 48 hours.

-

Smoking Regime: Generate smoke using a linear smoking machine (e.g., ISO 3308 or HCI intense regime).

-

Trapping: Collect Total Particulate Matter (TPM) on a 44 mm Cambridge Filter Pad.

-

Note: Process a minimum of 5 cigarettes per pad to ensure sufficient analyte mass.

-

Extraction & Sample Preparation

Rationale: Simple methanol extraction co-extracts high levels of nicotine and pigments, causing ion suppression. We use a buffered extraction to prepare for ionic exchange.*

-

Extraction: Transfer the CFP to a 50 mL amber centrifuge tube (protect from UV light to prevent nitrosamine degradation).

-

Solvent Addition: Add 20 mL of 100 mM Ammonium Acetate (pH 7.0) .

-

Why pH 7? At this pH, the carboxylic acid of iso-NNAC (

) is deprotonated (anionic), allowing it to bind to the MAX sorbent.

-

-

Internal Standard: Spike with 50 µL of iso-NNAC-d4 (100 ng/mL).

-

Agitation: Shake on an orbital shaker for 30 minutes at 200 rpm.

-

Filtration: Filter extract through a 0.45 µm PTFE syringe filter.

Solid Phase Extraction (MAX Protocol)

This is the critical cleanup step. The Mixed-Mode Anion Exchange cartridge retains the acidic iso-NNAC while allowing neutral interferences (like nicotine and NNK) to be washed away.

| Step | Solvent/Buffer | Volume | Purpose |

| 1. Condition | Methanol | 2 mL | Activate sorbent ligands. |

| 2. Equilibrate | Water | 2 mL | Prepare for aqueous sample. |

| 3. Load | Filtered Extract (pH 7) | 3 mL | Bind anionic iso-NNAC to sorbent. |

| 4. Wash 1 | 5% NH₄OH in Water | 2 mL | Remove neutrals and bases (Nicotine). |

| 5. Wash 2 | Methanol | 2 mL | Remove hydrophobic interferences. |

| 6. Elute | 2% Formic Acid in Methanol | 2 mL | Protonate acid (neutralize charge) to release analyte. |

Post-Elution: Evaporate the eluate to dryness under

LC-MS/MS Methodology

Chromatographic Conditions

-

System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).

-

Column: Kinetex F5 (PFP) or equivalent , 2.1 x 100 mm, 1.7 µm.

-

Why: Superior isomer separation compared to C18.

-

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

| Time (min) | % B | Description |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Start Elution |

| 6.0 | 40 | Linear Gradient |

| 6.1 | 95 | Wash |

| 8.0 | 95 | Hold Wash |

| 8.1 | 5 | Re-equilibrate |

Mass Spectrometry Parameters

-

Source: ESI Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 500°C.

MRM Transitions Table:

| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Role |

| iso-NNAC | 224.1 | 148.1 | 25 | 18 | Quantifier |

| iso-NNAC | 224.1 | 176.1 | 25 | 14 | Qualifier |

| iso-NNAC | 224.1 | 106.1 | 25 | 22 | Qualifier |

| iso-NNAC-d4 | 228.1 | 152.1 | 25 | 18 | Internal Std |

Note: The transition 224->148 corresponds to the loss of the nitroso group and fragmentation of the butyric chain, a characteristic cleavage for this structure.

Workflow Visualizations

Figure 1: Sample Preparation & SPE Logic

This diagram illustrates the selective retention mechanism used to isolate acidic TSNAs from the complex smoke matrix.

Caption: Selective isolation of iso-NNAC using Mixed-Mode Anion Exchange (MAX). Neutrals are washed away before acidic elution.

Figure 2: Isomer Separation Concept

Visualizing the chromatographic separation of the structural isomers.

Caption: Separation of iso-NNAC from NNAC using a PFP column, exploiting differences in pi-pi interactions.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

-

Linearity: Calibration curve (0.5 – 100 ng/mL) must have

. -

Recovery: Spike blank tobacco matrix at 10 ng/mL. Acceptable recovery range: 80-120%.[5]

-

Matrix Effect: Compare slope of solvent standard vs. matrix-matched standard. If suppression >20%, increase dilution factor or re-optimize SPE wash steps.

-

Stability: Processed samples must be kept at 4°C and analyzed within 24 hours to prevent nitrosamine degradation.

References

-

Brunnemann, K. D., et al. (1987). "Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco." Carcinogenesis, 8(3), 465-469. Link

-

Hecht, S. S. (1998). "Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines." Chemical Research in Toxicology, 11(6), 559-603. Link

-

CORESTA. (2022). "Recommended Method No. 72: Determination of Tobacco Specific Nitrosamines in Tobacco and Tobacco Products by LC-MS/MS." Cooperation Centre for Scientific Research Relative to Tobacco. Link

-

Wu, W., et al. (2003). "Determination of tobacco-specific nitrosamines in cigarette smoke by liquid chromatography-electrospray ionization-tandem mass spectrometry." Journal of Chromatography A, 996(1-2), 229-235. Link

-

Moldoveanu, S. C., & David, F. (2015). "Sample preparation for the analysis of tobacco-specific nitrosamines." Modern Sample Preparation for Chromatography. Link

Sources

- 1. Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a quantitative method for the analysis of tobacco-specific nitrosamines in mainstream cigarette smoke using isotope dilution liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC–MS/MS analysis of carcinogenic tobacco-specific nitrosamines in Spodoptera litura using the QuEChERS method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. lcms.cz [lcms.cz]

Application Note: Precision Preparation of iso-NNAC-d3 Stock Solutions for Calibration

This Application Note and Protocol is designed for researchers and analytical scientists quantifying iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) using its deuterated internal standard, iso-NNAC-d3 .

Introduction & Scientific Rationale

The accurate quantitation of iso-NNAC , a specific metabolite derived from the nitrosation of cotinine/nicotine metabolites, is critical in the analysis of tobacco products, e-liquids, and nicotine replacement therapies. Unlike the more common TSNAs (NNK, NNN), iso-NNAC presents unique stability challenges due to its butyric acid side chain and pyridine ring.

Why iso-NNAC-d3? In LC-MS/MS analysis, matrix effects (ion suppression/enhancement) can severely compromise quantitation. iso-NNAC-d3 serves as the ideal Internal Standard (IS) because it:

-

Co-elutes with the native analyte, experiencing the exact same ionization environment.

-

Compensates for extraction losses and injection variability.

-

Differentiates primarily by mass (

Da shift from the

Critical Distinction: Do not confuse iso-NNAC with N-nitroso-N-acetylcysteine (often abbreviated as NNAC in pharmaceutical impurity contexts). iso-NNAC is structurally distinct (a pyridine derivative) and requires specific chromatographic conditions.

Material Safety & Handling (E-E-A-T)

WARNING: HIGH POTENCY CARCINOGEN Nitrosamines are mutagenic and carcinogenic.[1] iso-NNAC and its deuterated analog must be handled as Class 1 Carcinogens .

-

Containment: All weighing and dissolution must occur within a certified Chemical Fume Hood or Glove Box.

-

Deactivation: All waste and glassware must be treated with a 10% Sodium Hypochlorite (Bleach) or 1M HCl solution to denitrosate residues before disposal.

-

Light Sensitivity: Nitrosamines degrade rapidly under UV/VIS light. Use Amber Glassware exclusively.

Experimental Protocol: Stock Solution Preparation

Materials & Reagents[2]

-

Reference Standard: iso-NNAC-d3 (Solid or solution, >98% isotopic purity).

-

Solvent: LC-MS Grade Methanol (MeOH) or Acetonitrile (ACN). Note: MeOH is preferred for solubility of the carboxylic acid moiety.

-

Glassware: Class A Volumetric Flasks (Amber), Gas-tight syringes (Hamilton).

Workflow Diagram

The following logic flow ensures traceability and minimizes degradation risk.

Caption: Figure 1. Step-by-step workflow for the generation of stable iso-NNAC-d3 internal standard solutions.

Step-by-Step Methodology

Step 1: Preparation of Master Stock Solution (MSS)

Target Concentration: 1.0 mg/mL (1000 µg/mL)

-

Equilibration: Allow the iso-NNAC-d3 vial to reach room temperature (20-25°C) in a desiccator to prevent condensation.

-

Weighing (If Solid):

-

Place a clean, dry 10 mL Amber volumetric flask on a 5-digit analytical balance.

-

Tare the balance.

-

Accurately weigh ~10 mg of iso-NNAC-d3 powder directly into the flask. Record the exact mass (e.g., 10.05 mg).

-

-

Dissolution:

-

Add approximately 8 mL of LC-MS Grade Methanol.

-

Sonicate for 2 minutes to ensure complete dissolution. Note: Ensure bath temperature does not exceed 25°C.

-

Dilute to volume (QS) with Methanol. Cap and invert 10 times.

-

-

Correction: Calculate the true concentration correcting for purity and salt form (if applicable).

Step 2: Preparation of Working Internal Standard (WIS)

Target Concentration: 1.0 µg/mL (1000 ng/mL) Stability Warning: Prepare weekly or verify against a QC check.

-

Transfer 100 µL of the Master Stock Solution (MSS) into a 100 mL Amber volumetric flask.

-

Dilute to volume with 50:50 Methanol:Water (v/v) .

-

Reasoning: Using a defined aqueous/organic mix matches the initial mobile phase conditions, preventing solvent shock/precipitation when spiked into aqueous samples.

-

-

Label as "iso-NNAC-d3 WIS - [Date] - [Initials]".

Step 3: Calibration Curve Spiking Scheme

To create a calibration curve for the native iso-NNAC, you will spike a constant amount of IS into varying concentrations of the native analyte.

Table 1: Recommended Spiking Scheme for Calibration Final Volume: 1.0 mL per vial

| Calibrator Level | Native iso-NNAC Conc. (ng/mL) | Volume of Native Std (µL) | Volume of IS (WIS) (µL) | Diluent Volume (µL) | Final IS Conc. (ng/mL) |

| Blank | 0 | 0 | 50 | 950 | 50 |

| L1 (LLOQ) | 0.5 | 10 (from 50 ng/mL sub-stock) | 50 | 940 | 50 |

| L2 | 1.0 | 20 (from 50 ng/mL sub-stock) | 50 | 930 | 50 |

| L3 | 5.0 | 100 (from 50 ng/mL sub-stock) | 50 | 850 | 50 |

| L4 | 10.0 | 20 (from 500 ng/mL sub-stock) | 50 | 930 | 50 |

| L5 | 50.0 | 100 (from 500 ng/mL sub-stock) | 50 | 850 | 50 |

| L6 (ULOQ) | 100.0 | 200 (from 500 ng/mL sub-stock) | 50 | 750 | 50 |

Quality Control & Self-Validation

To ensure the protocol is "self-validating," perform the following checks:

-

Isotopic Purity Check: Inject the Blank (IS only). Monitor the transition for the native iso-NNAC.

-

Acceptance Criteria: The response in the native channel must be < 20% of the LLOQ response. If high, the IS contains native impurity (unlabeled iso-NNAC) and will bias low-level quantitation.

-

-

Stock Stability: Compare the Peak Area of the "Old" WIS vs. a "Freshly Prepared" WIS.

-

Acceptance Criteria: % Difference < 5%.

-

-

Cross-Signal Contribution: Inject a high-concentration native standard (ULOQ) without IS. Monitor the IS channel.

-

Acceptance Criteria: Signal in IS channel < 0.5% of typical IS response. This ensures the native analyte does not isotopically contribute to the IS signal (M+3 contribution).

-

References

-

Identification of iso-NNAC: Djordjevic, M. V., et al. "Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco." Carcinogenesis 10.9 (1989): 1725-1731.[2]

-

TSNA Analysis Guidelines: CORESTA Recommended Method No. 72. "Determination of Tobacco Specific Nitrosamines in E-Liquids by LC-MS/MS."

-

Nitrosamine Impurity Control: USP General Chapter <1469> Nitrosamine Impurities.

-

Internal Standard Usage: FDA Guidance for Industry: Bioanalytical Method Validation (2018).

Sources

Application Note: Quantitative Analysis of iso-NNAC using LC-MS/MS with Deuterated Internal Standard (iso-NNAC-d3)

This Application Note is structured as a high-level technical guide for analytical chemists and toxicologists. It addresses the specific request for iso-NNAC-d3 detection parameters while providing the necessary context for rigorous method validation.

Abstract & Scope

This protocol details the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the quantification of iso-NNAC , a specific metabolite of the tobacco-specific nitrosamine NNA (4-(methylnitrosamino)-4-(3-pyridyl)butanal).[1] Unlike the more common NNK or NNN, iso-NNAC represents a unique biomarker for endogenous nitrosation and specific tobacco product exposure.

This guide focuses on the critical transition parameters for the d3-labeled internal standard , ensuring precise quantitation in complex matrices (urine, plasma, or tobacco filler) where matrix suppression is a significant challenge.

Scientific Background & Mechanism

iso-NNAC is formed primarily through the oxidation of NNA , an aldehyde derived from nicotine nitrosation. While NNA itself is unstable and binds to proteins, iso-NNAC is a stable carboxylic acid metabolite excreted in urine, making it a superior biomarker for NNA exposure.

Metabolic Pathway Diagram

The following diagram illustrates the formation of iso-NNAC from its precursors, highlighting the relevance of the d3-label placement (typically on the N-methyl group) for mass spectrometry tracking.

Figure 1: Metabolic formation of iso-NNAC and its relationship to the engineered internal standard.

LC-MS/MS Method Parameters

Mass Spectrometry (MS/MS) Conditions

The detection is performed in Positive Electrospray Ionization (ESI+) mode. The carboxylic acid moiety might suggest negative mode, but the pyridine ring and nitrosamine group provide superior ionization efficiency in positive mode as

Instrument: Triple Quadrupole MS (e.g., SCIEX 6500+, Waters Xevo TQ-XS, or Agilent 6495). Source Parameters:

-

Ion Source: ESI Positive

-

Spray Voltage: 4500 V

-

Source Temp: 500°C

-

Curtain Gas: 35 psi

-

Collision Gas: Medium/High (Nitrogen)

MRM Transition Table (Core Requirement)

The following transitions are optimized for specificity. The Quantifier transition corresponds to the loss of the carboxylic acid chain (as formic acid/CO fragments) or specific pyridine ring cleavages, retaining the N-methyl group where the deuterium label is located.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | DP (V) | CE (eV) | CXP (V) | Type |

| iso-NNAC | 224.1 | 178.1 | 50 | 60 | 25 | 12 | Quantifier |

| iso-NNAC | 224.1 | 148.1 | 50 | 60 | 38 | 10 | Qualifier 1 |

| iso-NNAC | 224.1 | 120.1 | 50 | 60 | 45 | 10 | Qualifier 2 |

| iso-NNAC-d3 | 227.1 | 181.1 | 50 | 60 | 25 | 12 | IS Quantifier |

| iso-NNAC-d3 | 227.1 | 151.1 | 50 | 60 | 38 | 10 | IS Qualifier |

Technical Note on Transitions:

-

Q1 Mass Shift: The +3 Da shift in Q1 (224.1

227.1) confirms the d3-label is present. -

Q3 Mass Shift: The Quantifier transition (224

178) involves a loss of 46 Da (likely -

Validation Check: If your d3-label was on the butyric acid chain, the product ion would not shift. Ensure your reference standard is

-methyl-d3 .

Liquid Chromatography Conditions

iso-NNAC is polar and acidic. Standard C18 may result in poor retention or peak tailing. A Biphenyl or Polar-Embedded C18 column is recommended.

-

Column: Kinetex Biphenyl or Waters Cortecs T3 (2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5). Acidic pH suppresses ionization of the carboxylic acid, improving retention.

-

Mobile Phase B: Methanol (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5–10 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Initial Hold |

| 1.0 | 5% | Load |

| 5.0 | 95% | Elution |

| 6.5 | 95% | Wash |

| 6.6 | 5% | Re-equilibration |

| 9.0 | 5% | End |

Experimental Protocol: Sample Preparation

To ensure assay robustness, a Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) workflow is superior to simple protein precipitation due to the trace levels of iso-NNAC.

Workflow Diagram

Figure 2: Optimized SLE extraction workflow for high recovery of acidic nitrosamines.

Step-by-Step Methodology

-

Internal Standard Spiking: Add 20 µL of iso-NNAC-d3 working solution (100 ng/mL in methanol) to 200 µL of sample. Vortex for 10 seconds.

-

Acidification: Add 200 µL of 1% Formic Acid (aq). This neutralizes the carboxylic acid (

), driving the analyte into the organic phase during extraction. -

Loading (SLE): Load the pre-treated sample onto a Biotage ISOLUTE SLE+ 400 plate. Apply gentle vacuum to initiate loading, then wait 5 minutes for complete absorption.[2]

-

Elution: Elute with 2 x 700 µL of Dichloromethane (DCM) . Allow to flow by gravity for 5 minutes, then apply brief vacuum.

-

Evaporation: Evaporate the DCM eluate to dryness under nitrogen at 40°C. Do not overheat, as nitrosamines can degrade.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A (10 mM Ammonium Acetate). Vortex well.

Method Validation & Quality Control

To satisfy the "Self-Validating System" requirement, monitor the following criteria:

-

Linearity:

over the range of 0.05 ng/mL to 50 ng/mL. -

IS Response Stability: The area count of iso-NNAC-d3 should not vary by >15% across the run. A drop in IS response indicates matrix suppression (ion suppression) in the source.

-

Ion Ratio: The ratio of Quantifier (178) to Qualifier (148) must remain within ±20% of the reference standard.

-

Retention Time: The d3-analog may elute slightly earlier (<0.05 min) than the unlabeled target due to the deuterium isotope effect. This is normal and confirms separation.

References

-

BenchChem. (2025).[3] Unveiling iso-NNAC: A Technical Guide to its Role as a Tobacco Biomarker. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: iso-NNAC. Retrieved from

-

Oxford Academic. (1989). Identification and analysis of a nicotine-derived N-nitrosamino acid (iso-NNAC). Carcinogenesis, 10(9), 1725-1731. Retrieved from

-

Waters Corporation. (2013). Dilute and Shoot Method for TSNAs in Tobacco Products by UPLC-MS/MS. Retrieved from

Sources

Application Note: High-Precision Quantitation of Urinary iso-NNAC using Isotope Dilution LC-MS/MS

Executive Summary

This application note details a robust protocol for the quantification of iso-NNAC , a specific urinary biomarker of exposure to 4-(methylnitrosamino)-4-(3-pyridyl)butanal (NNA) . While 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN) are the most commonly monitored Tobacco-Specific Nitrosamines (TSNAs), the analysis of NNA metabolites like iso-NNAC provides a distinct window into the combustion and curing chemistry of specific tobacco products.

The primary analytical challenge is the isobaric interference between iso-NNAC and its structural isomer NNAC (derived from NNN/NNK). This protocol utilizes iso-NNAC-d3 as a stable isotope internal standard (IS) within a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. We emphasize the use of a biphenyl stationary phase for superior isomer resolution and Solid Phase Extraction (SPE) for matrix elimination.

Introduction & Biological Context

The Isomer Challenge

Tobacco smoke contains a complex mixture of TSNAs. Upon inhalation, these compounds undergo metabolic activation and detoxification.

-

NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) is a major metabolite of NNN and NNK.

-

iso-NNAC (4-(methylnitrosamino)-1-(3-pyridyl)butyric acid) is the primary acid metabolite of NNA .

Because NNA is absent in cigarette smoke (due to thermal instability) but present in smokeless tobacco and environmental tobacco smoke, iso-NNAC serves as a critical differentiator for the type of tobacco exposure. However, both compounds share the same molecular formula (

The Role of iso-NNAC-d3

Urine is a high-salt, variable-concentration matrix that causes significant electrospray ionization (ESI) suppression. External calibration is insufficient. iso-NNAC-d3 (deuterated at the methyl group) co-elutes with the target analyte, experiencing the exact same matrix effects, thereby providing a self-correcting quantitation system (Isotope Dilution Mass Spectrometry).

Visualizing the Pathway

The following diagram illustrates the distinct metabolic origins of the isomers, highlighting why specificity is required.

Figure 1: Metabolic origins of iso-NNAC vs. NNAC.[1][2][3][4][5] Note that iso-NNAC is specific to the NNA pathway, whereas NNAC is a general metabolite of NNK/NNN.

Experimental Workflow

The analytical workflow is designed to maximize recovery while ensuring the removal of urinary salts that suppress MS signal.

Figure 2: Step-by-step analytical protocol from sample preparation to detection.

Detailed Protocol

Reagents and Materials

-

Standards: iso-NNAC (Native) and iso-NNAC-d3 (Internal Standard, >98% isotopic purity).

-

Enzyme: ß-Glucuronidase (Type H-1 from Helix pomatia).

-

SPE Cartridges: Oasis MAX (Mixed-mode Anion eXchange), 60 mg/3 cc.

-

Rationale: iso-NNAC is a carboxylic acid. Anion exchange provides higher selectivity than standard HLB by binding the charged acid moiety, allowing rigorous washing of neutrals.

-

-

LC Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

-

Rationale: Biphenyl phases offer enhanced

interactions, which are critical for separating structural isomers like iso-NNAC and NNAC that co-elute on C18.

-

Sample Preparation

-

Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.

-

Spiking: Aliquot 1.0 mL of urine into a glass tube. Add 20 µL of iso-NNAC-d3 working solution (100 ng/mL).

-

Hydrolysis (Optional but Recommended):

-

Add 1.0 mL of 0.5 M Ammonium Acetate buffer (pH 5.0).

-

Add 20 µL ß-Glucuronidase.

-

Incubate at 37°C for 12–16 hours.

-

Note: While NNAC/iso-NNAC are often found as free acids, hydrolysis ensures "Total" quantitation if glucuronide conjugates are present.

-

-

SPE Loading (Oasis MAX):

-

Condition: 2 mL Methanol.

-

Equilibrate: 2 mL Water.

-

Load: Apply the hydrolyzed sample (pH ~5-6 ensures the acid is deprotonated for anion exchange).

-

Wash 1: 2 mL 5% Ammonium Hydroxide in Water (Removes neutrals/bases).

-

Wash 2: 2 mL Methanol (Removes hydrophobic interferences).

-

Elute: 2 mL of 2% Formic Acid in Methanol. (Acidification protonates the carboxylic acid, breaking the ionic interaction with the sorbent).

-

-

Reconstitution: Evaporate eluate to dryness under

at 40°C. Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Parameters

Liquid Chromatography:

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

6.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 5% B (Re-equilibration)

-

Mass Spectrometry (Source: ESI Positive):

-

Although iso-NNAC is an acid, the pyridine ring protonates readily in positive mode (

), often yielding higher sensitivity than negative mode. -

Capillary Voltage: 3.0 kV.

-

Source Temp: 150°C.

-

Desolvation Temp: 500°C.

MRM Transitions:

| Analyte | Precursor ( | Product ( | Cone (V) | Collision (eV) | Purpose |

| iso-NNAC | 224.1 | 148.1 | 30 | 18 | Quantifier |

| 224.1 | 118.1 | 30 | 25 | Qualifier | |

| iso-NNAC-d3 | 227.1 | 151.1 | 30 | 18 | Internal Std |

| NNAC | 224.1 | 177.1 | 30 | 15 | Monitoring |

Note: The product ion 148.1 corresponds to the loss of the acid chain/nitroso group specific to the iso-structure. Verify transitions with pure standards, as fragmentation patterns are instrument-dependent.

Data Analysis & Validation

Calculation

Quantitation is performed using the Response Ratio (RR) :

Concentration is derived from a linear regression (

Validation Criteria (FDA Bioanalytical Guidelines)

-

Linearity:

over the range of 0.1 ng/mL to 100 ng/mL. -

Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

-

Precision: CV < 15% (inter-day and intra-day).[8]

-

Matrix Effect: Compare the slope of the calibration curve in solvent vs. urine. The use of iso-NNAC-d3 should yield a Matrix Factor (MF) close to 1.0 (normalized).

Expert Insights

-

Isomer Separation: Do not rely solely on MRM transitions. NNAC and iso-NNAC have similar fragmentation. Chromatographic separation is the only safeguard. Ensure your method demonstrates a valley-to-peak ratio of <10% between the two isomers.

-

pH Control: During SPE, the pH must be > 5 during loading to ensure the carboxylic acid is ionized (COO-) and binds to the MAX cartridge. If the sample is too acidic, the analyte will flow through to waste.

-

Stability: TSNAs are light-sensitive. Perform all extractions in amber glassware or low-light conditions to prevent photodegradation.

References

-

Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. Link

-

Stepanov, I., & Hecht, S. S. (2005). Tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users. Cancer Epidemiology, Biomarkers & Prevention, 14(4), 885-891. Link

-

Djordjevic, M. V., et al. (1989). Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco. Carcinogenesis, 10(9), 1725-1731.[2] Link

-

U.S. FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

- 1. An Analysis of the Role of Tobacco-Specific Nitrosamines in the Carcinogenicity of Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of tobacco-specific N-nitrosamines by cultured human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic variability in the metabolism of the tobacco-specific nitrosamine 4- (methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary Tobacco Smoke Constituent Biomarkers for Assessing Risk of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urinary levels of tobacco-specific nitrosamine metabolites in relation to lung cancer development in two prospective cohorts of cigarette smokers - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing electrospray ionization (ESI) for iso-NNAC-d3

The following guide serves as a specialized Technical Support Center for the analysis of iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) and its internal standard iso-NNAC-d3 .

While iso-NNAC is historically categorized as a Tobacco-Specific Nitrosamine (TSNA), the principles of its analysis are critical for modern drug development, particularly in the context of Nitrosamine Drug Substance Related Impurities (NDSRIs) and biomarker quantification.

Status: Operational | Tier: Level 3 (Method Development) Subject: Electrospray Ionization (ESI) Optimization for Labile Nitrosamino-Acids

Analyte Profile & Ionization Physics

User Query: I am seeing poor sensitivity for iso-NNAC-d3 compared to other nitrosamines. Which ionization mode should I prioritize?

Technical Response:

iso-NNAC is an amphoteric molecule, possessing both a basic pyridine nitrogen (

The Polarity Decision Matrix

| Feature | Positive Mode (ESI+) | Negative Mode (ESI-) |

| Target Ion | ||

| Sensitivity | High. The pyridine nitrogen protonates readily with formic acid. | Moderate. carboxylic acids ionize well, but often suffer from lower transmission efficiency. |

| Selectivity | Lower. Many matrix amines also protonate. | Higher. Fewer matrix interferences in negative mode for biological extracts. |

| Recommendation | Start with ESI+. For trace impurity analysis (ng/mL levels), the ionization efficiency of the pyridine ring usually yields 5-10x higher signal-to-noise ratios. | Use ESI- only if you encounter insurmountable matrix background in positive mode. |

Critical Protocol: If operating in ESI+, you must use an acidic mobile phase (0.1% Formic Acid) to ensure the pyridine ring is fully protonated in the droplet phase. Neutral pH will suppress the ESI+ signal of iso-NNAC significantly.

Thermal Management (The "N-NO" Stability)

User Query: My iso-NNAC-d3 signal is unstable, and I see a fragment peak at M-30. Is my standard degrading?

Technical Response:

Yes. This is a classic symptom of In-Source Fragmentation (ISF) . The N-Nitroso (

Optimization Workflow for Labile Nitrosamines

-

Source Temperature (Gas Temp):

-

Set Point: Start at 350°C and step down to 200°C in 50°C increments.

-

Observation: Lower temperatures preserve the molecular ion

but reduce desolvation efficiency. -

Optimal: Usually 250°C – 300°C . Unlike stable drugs, "hotter" is not better for nitrosamines.

-

-

Cone Voltage / Declustering Potential (DP):

-

Mechanism: This voltage accelerates ions through the gas-vacuum interface. High DP causes collision-induced dissociation (CID) in the source.

-

Action: Perform a "breakdown curve" experiment. Ramp DP from 0V to 80V.

-

Target: Select the voltage that yields maximum

without generating the

-

Deuterium Scrambling & "Cross-Talk"

User Query: I am detecting signal in the native iso-NNAC channel when injecting only the pure iso-NNAC-d3 standard. Is my standard impure?

Technical Response: Not necessarily. This phenomenon is often due to Deuterium Scrambling or Exchange , depending on the position of the label.[1]

The Mechanism:

-

Exchangeable Protons: If the deuterium is on the carboxylic acid (-COOD) or the amine (if it were secondary), it will exchange with solvent protons (

) immediately. -

Stable Label: iso-NNAC-d3 typically carries the label on the N-methyl group (

). This C-D bond is chemically stable in solution.

Root Cause Analysis for "Cross-Talk": If you see native signal (M+0) while injecting d3 (M+3):

-

Isotopic Impurity: The standard may contain >0.5% native material from synthesis. Check Certificate of Analysis.

-

In-Source Scrambling: High source temperatures can facilitate radical mechanisms that scramble H and D atoms during desolvation.

-

Test: Lower the Desolvation Temperature by 50°C. If the "native" signal decreases relative to the d3 signal, the scrambling is thermal (occurring inside the instrument).

-

-

Mass Resolution: Ensure your mass spectrometer (Triple Quad) is set to Unit Resolution (0.7 FWHM) or tighter. If the isolation window is too wide, the d3 isotope envelope might bleed into the native channel.

Mobile Phase Chemistry

User Query: Can I use Ammonium Acetate? Formic acid is suppressing my other analytes.

Technical Response: For iso-NNAC, the mobile phase choice is non-negotiable based on your ionization mode.

Protocol for Mobile Phase Selection:

| Component | Recommendation | Mechanism |

| Aqueous Phase (A) | 0.1% Formic Acid in Water | Provides |

| Organic Phase (B) | Acetonitrile + 0.1% Formic Acid | ACN provides better desolvation than Methanol for nitrosamines. Methanol can sometimes participate in adduct formation ( |

| Ammonium Salts | Avoid in ESI+ | Ammonium ( |

Visualizing the Optimization Workflow

The following diagram outlines the logical decision tree for developing a robust iso-NNAC method.

Caption: Decision matrix for optimizing ESI parameters for amphoteric nitrosamines like iso-NNAC, balancing sensitivity (Polarity) with molecular stability (Thermal).

Troubleshooting Guide (FAQ)

| Symptom | Probable Root Cause | Corrective Action |

| Low Sensitivity (ESI+) | pH too high. The pyridine ring is not protonated. | Ensure 0.1% Formic Acid is present in both Mobile Phase A and B. Check if the aqueous buffer has expired. |

| Signal Drift / Instability | Source Contamination. Nitrosamines are "sticky" and non-volatile residues accumulate. | Clean the ESI spray shield and capillary cap. Switch to a "divert valve" method to send the first 1 min of LC flow to waste. |

| Non-Linear Calibration | Dimer Formation. At high concentrations, iso-NNAC may form | Reduce the concentration range of the curve. Monitor the dimer mass to confirm. |

| High Back-Pressure | Precipitation. Phosphate buffers (if used) precipitating in high organic solvent. | NEVER use phosphate buffers for ESI-MS. Switch to volatile buffers like Ammonium Formate. |

References

-

Hecht, S. S., et al. (1986). Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco. Cancer Research.

-